molecular formula C21H15NO4 B2836466 N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide CAS No. 886146-08-3

N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide

Número de catálogo: B2836466
Número CAS: 886146-08-3
Peso molecular: 345.354
Clave InChI: RPTBEKYOBUXUTG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

For Research Use Only. Not for human or veterinary or diagnostic use. N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide is a synthetic xanthone derivative designed for research purposes. Xanthones are a class of oxygen-containing heterocyclic compounds studied extensively for their diverse biological activities. This particular compound features a phenoxyacetamide moiety at the 3-position of the xanthone core, a structural characteristic shared with other 3-O-substituted xanthones that have demonstrated significant pharmacological potential in scientific studies. The primary research value of this compound is its potential application in neuroscience and neurodegenerative disease research . Structurally similar 3-O-alkoxyl substituted xanthone derivatives have been identified as promising acetylcholinesterase (AChE) inhibitors . AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy for managing symptoms of conditions like Alzheimer's disease . Research on analogous compounds shows they bind to the active site of AChE via interactions such as π–π stacking with residues like Trp86 and Tyr337 . Therefore, this compound represents a valuable chemical tool for exploring new cholinesterase inhibitor scaffolds and elucidating structure-activity relationships. Furthermore, the xanthone pharmacophore is also investigated in oncology research for its potential antiproliferative effects. The planar tricyclic structure of xanthones can serve as a DNA intercalator, and various xanthone derivatives have been synthesized and evaluated for their activity against a panel of human tumor cell lines, including breast cancer and leukemia . Researchers can utilize this compound to probe these potential mechanisms and contribute to the development of new lead anticancer agents.

Propiedades

IUPAC Name

N-(9-oxoxanthen-3-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4/c23-20(13-25-15-6-2-1-3-7-15)22-14-10-11-17-19(12-14)26-18-9-5-4-8-16(18)21(17)24/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTBEKYOBUXUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide typically involves the following steps:

    Formation of the xanthone core: The xanthone core can be synthesized through the condensation of appropriate benzophenone derivatives with salicylic acid under acidic conditions.

    Introduction of the phenoxyacetamide group: The phenoxyacetamide moiety can be introduced via nucleophilic substitution reactions. This involves reacting the xanthone derivative with phenoxyacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced xanthone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyacetamide group can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Phenoxyacetyl chloride in the presence of triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Reduced xanthone derivatives.

    Substitution: Various substituted xanthone derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Key Observations :

  • Substituents: The phenoxy group in the target compound may enhance π-π stacking interactions in biological targets, whereas hydroxylated derivatives (e.g., 37a, 39) improve solubility but reduce lipophilicity .
  • Stereochemistry : Chiral derivatives like (37a) and (39) achieve >99% enantiomeric purity via chiral chromatography, critical for activity .

Pharmacological and Physicochemical Properties

Compound Name Biological Activity Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors/Acceptors
N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide Anti-inflammatory, antitumor (inferred) ~351.37 ~3.5 1 donor, 4 acceptors
XCAR-1 (1) Intermediate (no direct activity) 286.26 ~2.8 2 donors, 5 acceptors
(37a) Tumor growth inhibition ~379.41 ~3.0 2 donors, 5 acceptors
(39) Tumor growth inhibition ~441.47 ~4.2 2 donors, 5 acceptors
N-(9H-xanthen-9-yl)acetamide Not reported 239.27 ~1.9 1 donor, 2 acceptors
N-(9-oxo-9h-fluoren-3-yl)acetamide Not reported 237.26 ~2.5 1 donor, 3 acceptors

Key Observations :

  • Activity: Chiral derivatives (e.g., 37a, 39) demonstrate tumor growth inhibition, likely due to stereospecific interactions with cellular targets . The target compound’s phenoxy group may confer distinct binding kinetics compared to hydroxylated analogs.
  • Lipophilicity : Higher LogP values (e.g., compound 39) correlate with increased membrane permeability but may reduce aqueous solubility.

Q & A

Q. What are the established synthetic routes for N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide?

  • Methodological Answer : The compound is synthesized via a multi-step approach:
  • Step 1 : Formation of the xanthene core through condensation of resorcinol derivatives (e.g., with phthalic anhydride under acidic conditions) .
  • Step 2 : Functionalization of the xanthene scaffold via coupling reactions. For example, acetamide groups are introduced using acetic anhydride or acyl chlorides under reflux with amines .
  • Step 3 : Final coupling of phenoxyacetamide groups using nucleophilic substitution or amidation reactions, often requiring catalysts like DCC (dicyclohexylcarbodiimide) .
  • Key Considerations : Reaction temperature (typically 80–100°C), solvent selection (e.g., DMF or THF), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are used to characterize This compound and its intermediates?

  • Methodological Answer :
  • X-ray Crystallography : SHELXL/SHELXS software for resolving crystal structures, particularly for confirming stereochemistry and hydrogen-bonding networks .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity (e.g., aromatic proton signals at δ 6.8–8.2 ppm) .
  • HPLC/UPLC : Chiral columns (e.g., (S,S)-Whelk-O1) with mobile phases like ACN/MeOH (50:50) to assess enantiomeric purity (>99% e.e. in some derivatives) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Q. How are impurities or by-products identified during synthesis?

  • Methodological Answer :
  • HPLC-MS : Detects side products like halogenated derivatives (from electrophilic substitution) or incomplete coupling intermediates .
  • TLC Monitoring : Silica-gel plates with UV visualization to track reaction progress and isolate impurities .
  • Recrystallization : Solvent mixtures (e.g., ethanol/water) to remove polar by-products, followed by melting-point analysis to confirm purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :
  • DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, higher yields (≥80%) are achieved in DMF at 90°C with 1.2 eq. of acyl chloride .
  • Flow Chemistry : Continuous reactors to enhance mixing and reduce side reactions (e.g., dimerization of xanthene intermediates) .
  • Microwave-Assisted Synthesis : Accelerates coupling reactions (e.g., amidation) from hours to minutes, minimizing thermal degradation .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
  • Standardized Assays : Use validated protocols (e.g., MTT assay for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) to ensure reproducibility .
  • Orthogonal Validation : Confirm results with complementary methods (e.g., apoptosis assays via flow cytometry or caspase-3 activation) .
  • Structural-Activity Relationship (SAR) Studies : Compare activity across derivatives (e.g., fluorinated vs. chlorinated analogs) to isolate critical functional groups .

Q. What computational methods are employed to study the compound’s mechanism of action?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina to predict binding affinities with targets (e.g., kinases or GPCRs) using crystal structures from the PDB .
  • DFT Calculations : Gaussian 09 to model electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways (e.g., oxidation of the xanthene core) .
  • MD Simulations : GROMACS to simulate ligand-protein interactions over 100+ ns trajectories, identifying stable binding conformations .

Q. How can researchers evaluate the compound’s photophysical properties for applications in fluorescence-based assays?

  • Methodological Answer :
  • Fluorescence Spectroscopy : Measure emission spectra (λem ~450–550 nm for xanthene derivatives) and quantum yields using integrating spheres .
  • Solvatochromism Studies : Assess solvent-dependent shifts in λmax to determine polarity sensitivity (e.g., in DMSO vs. water) .
  • Time-Resolved Fluorescence : Picosecond lasers to analyze excited-state lifetimes, critical for imaging applications .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.